molecular formula C30H45N6O3P B3044098 5'-DABCYL CEP CAS No. 288631-58-3

5'-DABCYL CEP

Cat. No.: B3044098
CAS No.: 288631-58-3
M. Wt: 568.7 g/mol
InChI Key: RBMLVVGBOLZOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-DABCYL CEP typically involves the reaction of 4-(dimethylamino)benzaldehyde with diazonium salts to form the azo compound. This is followed by carboxylation to introduce the carboxylic acid group. The compound can be further modified to form phosphoramidite derivatives for use in oligonucleotide synthesis .

Industrial Production Methods

Industrial production of 5’-DABCYL CEP involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5’-DABCYL CEP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 5’-DABCYL CEP, which can be used in different applications depending on the functional groups introduced .

Scientific Research Applications

5’-DABCYL CEP is extensively used in scientific research, particularly in:

Mechanism of Action

The mechanism by which 5’-DABCYL CEP exerts its effects involves its ability to quench fluorescence through non-radiative energy transfer. This occurs when the chromophore absorbs the energy emitted by a nearby fluorophore, preventing it from re-emitting light. This property is utilized in FRET systems to study molecular interactions and dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-DABCYL CEP is unique due to its high quenching efficiency and stability, making it a preferred choice in many FRET-based applications. Its ability to be incorporated into oligonucleotides during synthesis further enhances its versatility .

Properties

IUPAC Name

N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45N6O3P/c1-24(2)36(25(3)4)40(39-23-11-20-31)38-22-10-8-7-9-21-32-30(37)26-12-14-27(15-13-26)33-34-28-16-18-29(19-17-28)35(5)6/h12-19,24-25H,7-11,21-23H2,1-6H3,(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMLVVGBOLZOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45N6O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401040158
Record name Phosphoramidous acid, bis(1-methylethyl)-, 2-cyanoethyl 6-[[4-[[4-(dimethylamino)phenyl]azo]benzoyl]amino]hexyl ester (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401040158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288631-58-3
Record name Phosphoramidous acid, bis(1-methylethyl)-, 2-cyanoethyl 6-[[4-[[4-(dimethylamino)phenyl]azo]benzoyl]amino]hexyl ester (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401040158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-DABCYL CEP
Reactant of Route 2
Reactant of Route 2
5'-DABCYL CEP
Reactant of Route 3
Reactant of Route 3
5'-DABCYL CEP
Reactant of Route 4
Reactant of Route 4
5'-DABCYL CEP
Reactant of Route 5
Reactant of Route 5
5'-DABCYL CEP
Reactant of Route 6
Reactant of Route 6
5'-DABCYL CEP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.